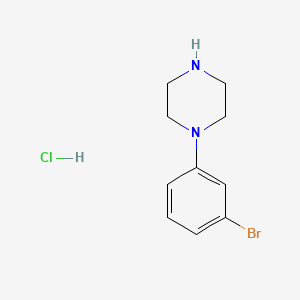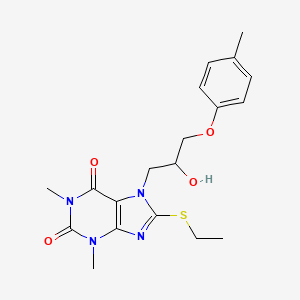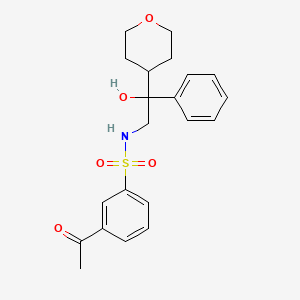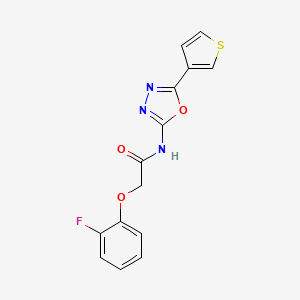
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride”, has been reported . The empirical formula is C8H11ClF3N3 and the molecular weight is 241.64 . The SMILES string representation is Cl.Cc1cc(nc(CCN)n1)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride”, have been reported . It is a solid compound . The InChI key is YIEHHGRYWDZLLA-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound, due to its pyrimidine core, is of interest in anticancer research. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor properties . They can act as DNA topoisomerase II inhibitors or antitubercular agents , which are crucial in the development of new anticancer therapies .
Antimicrobial and Antifungal Applications
The pyrimidine moiety is also associated with antimicrobial and antifungal effects. This makes the compound potentially useful in the synthesis of new drugs that can combat microbial and fungal infections .
Cardiovascular Therapeutics
Compounds with a pyrimidine scaffold have been reported to have cardiovascular benefits, including antihypertensive effects . They can be used to develop new medications for treating high blood pressure and other cardiovascular conditions .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief drugs. They can help in creating medications that reduce inflammation and alleviate pain .
Antidiabetic Potential
Pyrimidine-based compounds have shown promise as antidiabetic agents . They can be explored for their potential to regulate blood sugar levels and treat diabetes .
Neuroprotective Properties
The structural complexity of the compound suggests potential neuroprotective properties. It could be involved in the synthesis of drugs aimed at protecting nerve cells against damage, which is particularly relevant in diseases like Alzheimer’s and Parkinson’s .
Each of these applications leverages the unique chemical structure of the compound, which allows it to interact with various biological targets. The research into these applications is ongoing, and the compound’s full potential is yet to be realized. The compound’s ability to bind with multiple receptors due to its structural diversity makes it a valuable candidate for further exploration in therapeutic disciplines .
Safety And Hazards
The compound “2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 .
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-10-8-14(18(19,20)21)24-15(23-10)6-7-22-16(25)12-9-11-4-2-3-5-13(11)27-17(12)26/h2-5,8-9H,6-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNKAIILXBELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2972175.png)
![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)

![3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide](/img/structure/B2972178.png)

![6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2972183.png)
![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2972184.png)
![5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2972185.png)

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2972189.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)
![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)